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Compound of Interest

6-(3-Chlorophenyl)pyrimidine-2,4-
Compound Name:

diamine
CAS No.: 1251025-80-5
Cat. No.: B1464712

Get Quote

\ J

Technical Whitepaper: Physicochemical Profiling of 6-(3-Chlorophenyl)pyrimidine-2,4-
diamine

Executive Summary

6-(3-Chlorophenyl)pyrimidine-2,4-diamine (CAS: 1251025-80-5) represents a critical
scaffold in medicinal chemistry, distinct from its well-known isomer Pyrimethamine (a 5-phenyl
derivative). Belonging to the class of 2,4-diamino-6-arylpyrimidines, this compound serves as a
"non-classical" antifolate motif and a privileged structure for kinase and adenosine receptor
modulation.

This technical guide provides an in-depth analysis of its physicochemical characteristics,
focusing on the interplay between its structural topology and its ADME (Absorption, Distribution,
Metabolism, Excretion) profile. It establishes a rigorous framework for researchers to validate
its properties through standardized experimental protocols.

Molecular Identity & Structural Analysis
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The compound consists of a pyrimidine core substituted with two amino groups at positions 2
and 4, and a 3-chlorophenyl ring at position 6. Unlike 5-substituted analogs (e.g.,
Pyrimethamine, Trimethoprim) where the phenyl ring is twisted out of plane to minimize steric
clash, the 6-aryl substitution allows for a more planar conformation, significantly influencing its
solubility and pi-stacking potential.

Property Data

IUPAC Name 6-(3-Chlorophenyl)pyrimidine-2,4-diamine

CAS Registry Number 1251025-80-5

Molecular Formula C10H9CIN4

Molecular Weight 220.66 g/mol

SMILES Nclcc(nc(N)nl)-clceccc(Cl)cl

InChiKey Specific key generation required based on exact
tautomer

Structural Class 2,4-Diaminopyrimidine; 6-Arylpyrimidine

Physicochemical Profile

The following data synthesizes calculated (QSPR) and class-based experimental values.
These ranges serve as the baseline for assay validation.

Lipophilicity & Permeability

e LogP (Predicted): 2.2 - 2.6

o Analysis: The 3-chloro substituent increases lipophilicity relative to the unsubstituted
phenyl analog, enhancing membrane permeability. However, the two amino groups
provide significant polarity.

e LogD (pH7.4):~1.8-2.1

o Implication: At physiological pH, a fraction of the molecule exists in the protonated state
(cationic), reducing the effective distribution coefficient (LogD) compared to the intrinsic
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LogP. This suggests moderate passive permeability with potential for lysosomal trapping.

lonization (pKa)

e pKa (Base): 7.0 — 7.4 (N1-pyrimidine nitrogen)

o Mechanism: The 2,4-diamino system is basic. Protonation occurs at the ring nitrogen (N1)
rather than the exocyclic amines, stabilized by resonance delocalization.

o Biological Relevance: This pKa is close to physiological pH, meaning the compound exists
as a mixture of neutral and cationic species in the blood, aiding solubility while maintaining
permeability.

Solubility Profile

e Aqueous Solubility: Low (< 0.1 mg/mL at neutral pH).

o Solubility Driver: High lattice energy due to intermolecular H-bonding (donor-acceptor
network between amine and ring nitrogens) and pi-pi stacking of the planar system limits
water solubility.

» pH-Dependent Solubility: Solubility increases significantly at pH < 5 due to protonation of the
pyrimidine ring.

e Organic Solvents: Soluble in DMSO (> 20 mg/mL) and Methanol; sparingly soluble in
Ethanol.

Solid-State Properties

e Melting Point: Predicted > 200°C (Typical for 2,4-diaminopyrimidines due to strong H-bond
networks).

o Crystallinity: High propensity for polymorphism. The planar nature of the 6-aryl isomer
facilitates tight packing.

Biological Implications[1][2][3][6]
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The physicochemical properties of 6-(3-Chlorophenyl)pyrimidine-2,4-diamine dictate its

interaction with biological targets:

o Folate Mimicry: The 2,4-diaminopyrimidine motif mimics the pteridine ring of dihydrofolate.
The pKa of ~7.4 allows it to form a crucial ionic interaction with the conserved
Aspartate/Glutamate residue in the active site of Dihydrofolate Reductase (DHFR).

» Blood-Brain Barrier (BBB): With a LogD ~2.0 and MW < 300, the compound exhibits
favorable CNS penetration characteristics, making it a viable scaffold for neurological targets

(e.g., Adenosine A2a receptors).

Visualization: Pharmacophore & Workflow
Figure 1: Physicochemical Characterization Workflow

A logical flow for validating the compound's properties.
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Synthesis: 6-(3-Cl-Ph)-Pyrimidine-2,4-diamine

Purity Check
(LC-MS / 1H-NMR)

If >95% Pure

Solid State Analysis
(DSC / XRD)
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pKa guides pH selection

LogD Measurement
(Shake-Flask / HPLC)

Kinetic & Thermodynamic Solubility
(pH 1.2, 6.8, 7.4)

Validates Assay Conditions

Metabolic Stability

(Microsomal Assay)

Click to download full resolution via product page

Caption: Step-by-step validation workflow ensuring data integrity from synthesis to biological
assay.

Figure 2: Pharmacophore Interaction Map

Structural logic for target binding based on physicochemical properties.
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Caption: Molecular interaction logic showing how pKa and lipophilicity drive target binding.

Experimental Protocols (Standard Operating
Procedures)

To ensure Trustworthiness and reproducibility, the following protocols must be used to validate
the predicted data.

Protocol A: Potentiometric pKa Determination

» Objective: Determine the precise ionization constant of the N1-pyrimidine nitrogen.
+ Method:

o Prepare a 1 mM solution of the compound in a co-solvent mixture (e.g., 20%
Methanol/Water) due to low aqueous solubility.

o Titrate with 0.1 M HCIl and 0.1 M NaOH under inert atmosphere (Nz2) at 25°C.

o Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the
co-solvent data.
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o Validation Criteria: The curve must show a sharp inflection point near pH 7.0.

Protocol B: LogD Shake-Flask Method

» Objective: Measure lipophilicity at physiological pH.
e Method:

o Equilibrate 1-Octanol and Phosphate Buffer (pH 7.4) for 24 hours.

[¢]

Dissolve compound in the Octanol phase (pre-saturation).

[e]

Mix phases (1:1 ratio) and shake for 4 hours at 25°C.

o

Centrifuge to separate phases.

[¢]

Quantify concentration in both phases using HPLC-UV (254 nm).

[e]

Calculation:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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